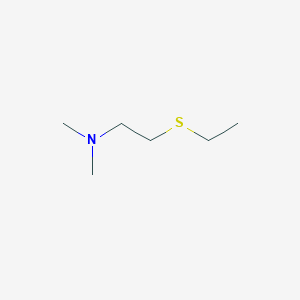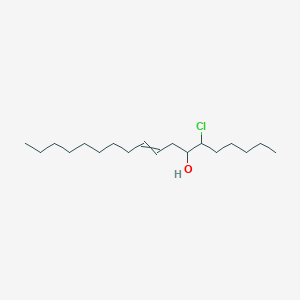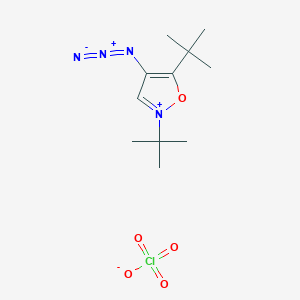
2-(Ethylsulfanyl)-N,N-dimethylethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanamine, 2-(ethylthio)-N,N-dimethyl- is an organic compound with the molecular formula C6H15NS It is a derivative of ethanamine, featuring an ethylthio group and two N,N-dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanamine, 2-(ethylthio)-N,N-dimethyl- typically involves the reaction of ethanamine with ethylthiol and dimethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature of around 80-100°C and a pressure of 1-2 atm.
Industrial Production Methods
In an industrial setting, the production of ethanamine, 2-(ethylthio)-N,N-dimethyl- can be achieved through a continuous flow process. This involves the use of a reactor where ethanamine, ethylthiol, and dimethylamine are continuously fed into the system. The reaction is catalyzed by a suitable catalyst, and the product is continuously removed from the reactor to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, 2-(ethylthio)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The ethylthio group can be substituted with other functional groups, such as halogens or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and hydroxyl groups (OH-) are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler amines.
Substitution: Halogenated or hydroxylated derivatives.
Scientific Research Applications
Ethanamine, 2-(ethylthio)-N,N-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethanamine, 2-(ethylthio)-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethanamine: A simpler amine with the formula CH3CH2NH2.
N,N-Dimethylethanamine: A derivative of ethanamine with two methyl groups attached to the nitrogen atom.
2-(Ethylthio)ethanamine: A compound with an ethylthio group attached to the ethanamine backbone.
Uniqueness
Ethanamine, 2-(ethylthio)-N,N-dimethyl- is unique due to the presence of both the ethylthio group and the N,N-dimethyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
89585-31-9 |
|---|---|
Molecular Formula |
C6H15NS |
Molecular Weight |
133.26 g/mol |
IUPAC Name |
2-ethylsulfanyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C6H15NS/c1-4-8-6-5-7(2)3/h4-6H2,1-3H3 |
InChI Key |
HVGXBTAZHRXSGK-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Dichloro-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14405904.png)
![2-[(Propan-2-ylidene)amino]benzamide](/img/structure/B14405909.png)
![3-{[(2-Nitrophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14405926.png)





![6-Bromo-3-{4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]phenyl}-2-methylquinazolin-4(3H)-one](/img/structure/B14405966.png)





